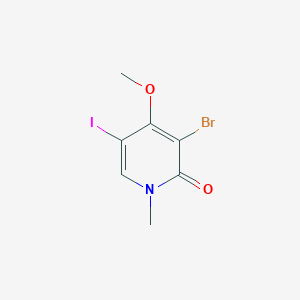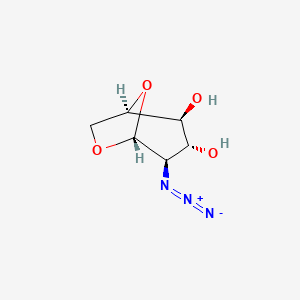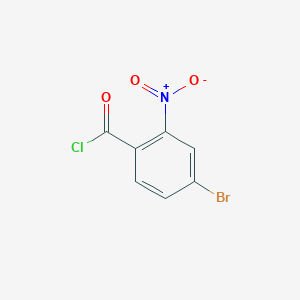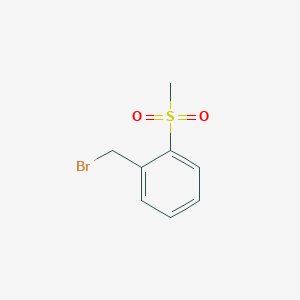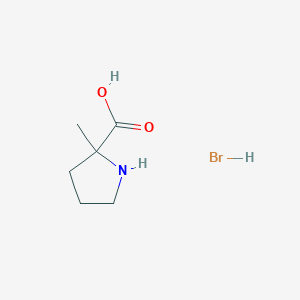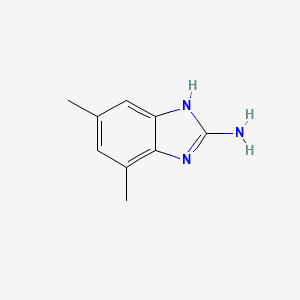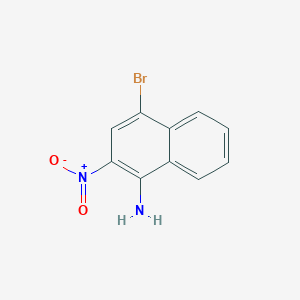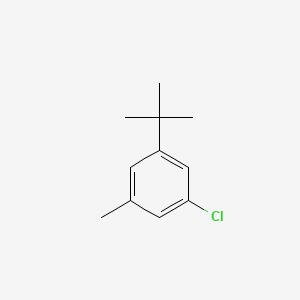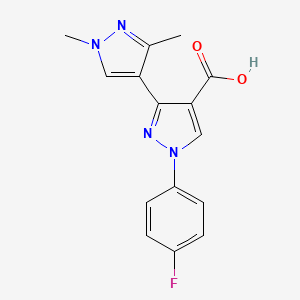
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid" is a novel phenylpyrazole carboxylic acid derivative that contains a fluorine moiety. This class of compounds has been synthesized and studied for their potential insecticidal activities. The presence of the fluorine atom is significant as it appears to enhance the insecticidal potential of these compounds .
Synthesis Analysis
The synthesis of related phenylpyrazole carboxylic acid derivatives has been achieved through various methods. One approach involves the chloromethylation of 1-phenylpyrazole followed by oxidation, or by hydrolysis of the cyano derivative formed from the anti-oxime of 4-formyl-1-phenylpyrazole . Another method includes the monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines to yield fluorinated pyrazoles with additional functional groups . Additionally, the synthesis of a related compound, 1-phenyl-5-(4-fluorophenyl)-3-hydroxypyrazole, was achieved by oxidizing 1,5-diarylpyrzolidin-3-one in the presence of FeCl3 .
Molecular Structure Analysis
The molecular structure of phenylpyrazole carboxylic acid derivatives is characterized by the presence of a pyrazole ring, a phenyl ring, and a carboxylic acid group. The addition of a fluorine atom to the phenyl ring is a common modification that can significantly affect the biological activity of these compounds. The molecular structure is confirmed by various analytical techniques such as melting point, 1H NMR, 13C NMR, and elemental analysis or HRMS .
Chemical Reactions Analysis
The chemical reactivity of carboxylic acid derivatives can be explored through their ability to form derivatives with various reagents. For instance, carboxylic acids can react with fluorescent labelling reagents, such as 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide, to form highly fluorescent derivatives for determination by HPLC . Another example is the use of 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide as a derivatization reagent for carboxylic acids in HPLC, which allows for highly sensitive and selective fluorescence detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpyrazole carboxylic acid derivatives are influenced by the presence of the fluorine atom and the specific substituents on the phenyl ring. These properties are crucial for determining the compound's stability, solubility, and suitability for use as an insecticide. The insecticidal activity of these compounds has been demonstrated through bioassays, showing that some derivatives exhibit remarkable larvicidal activities against pests such as the oriental armyworm and diamondback moth at low concentrations. The structure-insecticidal activity relationship (SAR) studies suggest that the introduction of fluorine motifs (-F, -CF2H, -CF3) into the compounds enhances their insecticidal potential .
Scientific Research Applications
Organic Synthesis and Methodological Advancements
Research on related fluorinated compounds and their synthesis methodologies offers insights into potential applications in designing new pharmaceuticals and materials. For instance, the development of practical synthesis methods for key intermediates like 2-fluoro-4-bromobiphenyl, crucial for the production of anti-inflammatory materials, highlights the significance of fluorinated compounds in drug synthesis and material science (Qiu et al., 2009).
Environmental Science and Fluorinated Alternatives
The transition towards using fluorinated alternatives to harmful perfluoroalkyl substances demonstrates the environmental relevance of researching fluorinated compounds. Studies on fluorinated alternatives highlight the need for understanding their environmental impacts, persistence, and bioaccumulation potential to ensure they are safer than their predecessors (Wang et al., 2013).
Fluorescent Chemosensors
Fluorinated compounds, including derivatives of carboxylic acids, serve as important platforms for developing fluorescent chemosensors. These chemosensors can detect a variety of analytes, showcasing the utility of fluorinated compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Potential in Psychopharmacology
While not directly related to the specific compound , research into derivatives of phosphorylated carboxylic acids for psychotropic activity underscores the potential pharmaceutical applications of novel carboxylic acid derivatives. These studies explore the development of new drugs with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties (Semina et al., 2016).
Advanced Oxidation Processes
The degradation of pharmaceuticals and pollutants using advanced oxidation processes (AOPs) is an area where research on fluorinated carboxylic acids could be relevant. Understanding the degradation pathways and by-products of similar compounds can inform environmental safety and wastewater treatment strategies (Qutob et al., 2022).
Future Directions
properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-19(2)17-9)14-13(15(21)22)8-20(18-14)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYVMXZPIHFIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150517 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006334-14-0 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

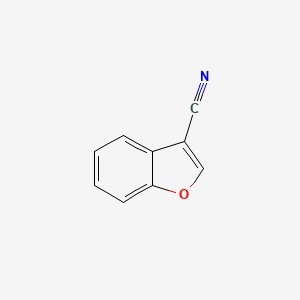
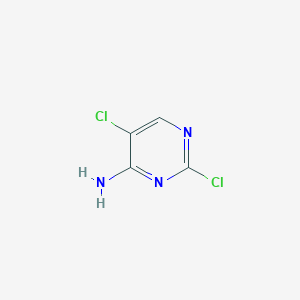

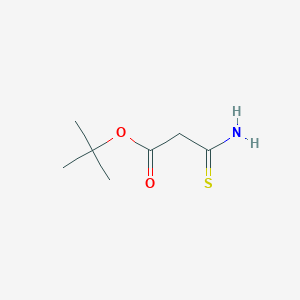
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)
